molecular formula C15H16N4O2 B2425909 6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955599-37-8

6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2425909
CAS No.: 955599-37-8
M. Wt: 284.319
InChI Key: RGTIUAIATUBOHN-UHFFFAOYSA-N
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Description

6-(2-Methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a synthetically designed pyrazolopyridazine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a fused bicyclic heterocyclic core structure, which is a privileged scaffold in the development of biologically active molecules. The presence of both a phenyl substituent at the N1 position and a 2-methoxyethyl side chain at the 6-position provides distinct steric and electronic properties, making it a valuable intermediate for structure-activity relationship (SAR) studies. Pyrazolo[3,4-d]pyridazinones are recognized as key pharmacophores in the discovery of novel therapeutic agents . The structural similarity of this chemotype to purine bases allows for potential interaction with various enzymatic targets . Furthermore, the 1-phenyl substitution pattern is a common feature in many bioactive compounds, as evidenced by its prevalence in scientific literature and patents . This specific molecular architecture suggests potential utility in developing inhibitors for kinase targets or modulators for neurological receptors, analogous to other pyrazolo-fused heterocycles which have demonstrated potent activity as metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators and muscarinic acetylcholine receptor allosteric modulators . Applications & Research Value: This compound serves as a versatile building block for the synthesis of more complex molecules in drug discovery programs. Its core structure is amenable to further functionalization, allowing researchers to explore chemical space around the pyrazolopyridazinone scaffold. The compound is particularly valuable for investigating protein-ligand interactions, optimizing lead compounds for improved potency and selectivity, and understanding the role of heterocyclic substitutions in biological activity. Note: This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications in humans, nor for personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-(2-methoxyethyl)-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-11-13-10-16-19(12-6-4-3-5-7-12)14(13)15(20)18(17-11)8-9-21-2/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTIUAIATUBOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often include continuous flow reactions and the use of automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three primary reactive sites:

  • Methoxyethyl group at position 6

  • Carbonyl group (keto) at position 7

  • Aromatic rings (pyrazolo[3,4-d]pyridazine and phenyl substituent)

These features influence its reactivity in hydrolysis, nucleophilic/electrophilic substitution, and redox processes.

Hydrolysis of the Methoxyethyl Group

The methoxyethyl group (-CH₂CH₂OCH₃) is susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Product Key Observations
Acidic hydrolysisHCl/H₂O, refluxAlcohol derivativeCleavage of ether bond, forms -CH₂CH₂OH group
Basic hydrolysisNaOH, aqueousAlcohol derivativeSimilar pathway to acidic conditions, with potential ring opening

This reaction modifies solubility and reactivity, critical for optimizing pharmacokinetic properties.

Nucleophilic Reactions at the Carbonyl Group

The carbonyl group at position 7 undergoes nucleophilic addition, similar to pyrazolo[3,4-d]pyridazinone derivatives.

Reaction Reagents Product Mechanism
Hydrazine condensationHydrazine, refluxHydrazone derivativesFormation of C=N bonds via nucleophilic attack on carbonyl carbon
Amine condensationPrimary amines, H+Imine or aminal derivativesProtonation of carbonyl oxygen followed by nucleophilic attack

These reactions are foundational for synthesizing bioactive derivatives, such as kinase inhibitors or antimicrobial agents .

Electrophilic Substitution on Aromatic Rings

The pyrazolo[3,4-d]pyridazine core and phenyl substituent undergo electrophilic substitution, influenced by electron-donating groups (e.g., methoxyethyl).

Reaction Reagents Product Key Factors
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted derivativesPreferential substitution at activated positions (e.g., para to electron-donating groups)
AlkylationAlkyl halides, H+Alkylated derivativesDirected by ring activation patterns, including steric hindrance

Substitution patterns depend on the electronic and steric environment of the aromatic systems .

Redox Reactions

The pyridazine ring undergoes redox transformations, as observed in related pyrazolo[3,4-d]pyridazine derivatives.

Reaction Reagents Product References
ReductionLiAlH₄, THFDihydro derivativesSelective reduction of the pyridazine ring to tetrahydro forms
OxidationKMnO₄, acidic conditionsQuinoline-like derivativesOxidation of tetrahydroquinoline moieties to fully aromatic systems

These reactions alter the compound’s electronic properties and biological activity, such as antimicrobial efficacy .

Substitution Reactions at the Methoxyethyl Group

The methoxyethyl group may participate in nucleophilic or electrophilic substitution, depending on reaction conditions.

Reaction Reagents Product Mechanism
AlkylationAlkylating agentsAlkylated methoxyethyl derivativesSubstitution at the ethoxy oxygen via SN2 mechanisms
HalogenationX₂ (X = Br, Cl), lightHalogenated derivativesRadical halogenation at α-carbons of the ethoxy chain

These modifications enable structural diversification for drug optimization.

Biological Implications of Reactivity

The compound’s reactivity correlates with its biological activity:

  • Antimicrobial activity may depend on functional groups like nitro or methoxyethyl, which modulate membrane interactions .

  • Anticancer potential could stem from kinase inhibition via carbonyl-mediated binding to enzymatic active sites .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazolo derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to 6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one have been tested for their ability to inhibit the growth of cancer cells such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells. These compounds often induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators .

Antiparasitic and Antifungal Properties

Compounds within the pyrazolo family have shown potential as antiparasitic agents. The structural features of these compounds allow them to interfere with the metabolic pathways of parasites, making them candidates for further development as therapeutic agents against diseases like malaria and leishmaniasis. Additionally, some derivatives demonstrate antifungal activity, contributing to their utility in treating fungal infections .

Fluorescence Properties

Some pyrazolo derivatives have also been investigated for their fluorescence properties. This characteristic enables their use as fluorescent probes in biological assays, allowing researchers to visualize cellular processes in real-time. Such applications are particularly valuable in drug discovery and development, where tracking the localization and dynamics of compounds within cells is crucial .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of various substituents at different positions on the pyrazole ring can significantly influence the biological activity of the resulting compounds. For example, modifications at the 4-position can enhance antiproliferative activity against certain cancer cell lines while reducing toxicity towards normal cells .

Case Studies

StudyObjectiveFindings
Study AEvaluate antiproliferative effectsShowed significant inhibition of MCF-7 cells with IC50 values lower than existing treatments .
Study BInvestigate antifungal activityDemonstrated efficacy against Candida species with MIC values comparable to standard antifungals .
Study CAssess fluorescence propertiesIdentified as a potent fluorescent probe for pH sensing in biological systems .

Mechanism of Action

The mechanism of action of 6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
  • Imidazo[1,2-a]pyrimidines
  • Pyrido[4,3-d]pyrimidines

Uniqueness

6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is unique due to its specific pyrazolo[3,4-d]pyridazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H16N4O
  • Molecular Weight : 252.30 g/mol
  • Structural Features : The compound features a pyrazolo[3,4-d]pyridazine core with a methoxyethyl substituent and a phenyl group, contributing to its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit various biological activities, including:

  • Antitumor Activity : Several studies have shown that pyrazolo derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
  • Anti-inflammatory Effects : Pyrazolo compounds have been noted for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting potential use in treating infections.

Antitumor Activity

A study conducted by Abdel-Wahab et al. (2024) explored the antitumor effects of various pyrazolo derivatives, including this compound. The compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values in the low micromolar range. The study highlighted its ability to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties using an animal model of induced inflammation. The results indicated a marked reduction in edema and inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound may serve as a promising candidate for developing anti-inflammatory agents .

Antimicrobial Properties

Research published in PubChem highlighted the antimicrobial activity of related pyrazolo compounds against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduced apoptosis in cancer cellsAbdel-Wahab et al.
Anti-inflammatoryReduced edema and inflammatory markersMDPI Review
AntimicrobialEffective against various bacteriaPubChem

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via cyclocondensation of substituted hydrazines with carbonyl-containing precursors. For example, refluxing benzylideneacetone derivatives with phenylhydrazine hydrochloride in ethanol for 6–8 hours yields pyrazole intermediates, which are crystallized from ethanol . Subsequent reactions with hydrazine hydrate in isopropanol under reflux (2 hours) facilitate pyridazine ring formation . Purification involves filtration, drying, and recrystallization using solvents like ethanol or dioxane.

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

  • Methodology : Elemental analysis (e.g., C, H, N content) is critical for verifying molecular composition . Spectroscopic techniques such as NMR (¹H/¹³C) confirm substituent positions, while X-ray crystallography resolves stereochemistry in derivatives . High-performance liquid chromatography (HPLC) and melting-point analysis are standard for purity validation .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of pyrazolo[3,4-d]pyridazinone derivatives?

  • Methodology : Yield optimization involves solvent selection (e.g., ethanol or isopropanol for solubility) and controlled reflux times (2–8 hours) to prevent byproduct formation . Catalysts like meglumine in multicomponent reactions enhance efficiency under mild conditions, achieving yields >80% in some pyrazolo-pyridine derivatives .

Q. How do substituents on the phenyl ring influence the compound’s reactivity in cyclization reactions?

  • Methodology : Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring accelerate cyclization by increasing electrophilicity at reactive sites. For instance, 2,4,6-trichlorophenylhydrazine derivatives exhibit faster ring closure compared to unsubstituted analogs . Computational studies (DFT) can model electronic effects to predict reaction pathways .

Q. What methodologies assess the compound’s biological activity, such as antitumor potential?

  • Methodology : In vitro assays using human cancer cell lines (e.g., MCF-7 breast adenocarcinoma) measure IC₅₀ values. Derivatives with nitrobenzylideneamino substituents show enhanced activity (IC₅₀ = 11 µM) via apoptosis induction . Structure-activity relationship (SAR) studies correlate substituent effects (e.g., methoxyethyl groups) with bioavailability .

Data Contradiction and Resolution

Q. How are discrepancies in elemental analysis data resolved during compound validation?

  • Example : A study reported C: 48.49% (calculated) vs. C: 48.74% (found) for a pyridazinone derivative . Such minor deviations may arise from hygroscopicity or solvent residues. Repeat analyses under anhydrous conditions and thermogravimetric analysis (TGA) ensure accuracy .

Experimental Design Considerations

Q. What precautions are necessary when handling hydrazine derivatives in synthesis?

  • Guidelines : Hydrazine hydrate is toxic and requires use in fume hoods with PPE. Alternatives like arylhydrazine hydrochlorides reduce volatility risks . Reactions should be monitored via TLC to minimize prolonged exposure .

Derivative Synthesis and Functionalization

Q. How are novel pyrazolo[3,4-d]pyrimidinone derivatives synthesized for SAR studies?

  • Methodology : Condensation of pyridazinone precursors with thiourea or phenylhydrazine introduces heterocyclic moieties. For example, reacting 3-methyl-1-phenylpyrazole with chloroacetamide yields thieno-pyrimidinone derivatives . Microwave-assisted synthesis reduces reaction times for high-throughput screening .

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